molecular formula C9H16O3 B3386283 1-(Methoxymethyl)cyclohexane-1-carboxylic acid CAS No. 72335-53-6

1-(Methoxymethyl)cyclohexane-1-carboxylic acid

Cat. No.: B3386283
CAS No.: 72335-53-6
M. Wt: 172.22 g/mol
InChI Key: OLRBFBRCLMFLBD-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is characterized by a cyclohexane ring substituted with a methoxymethyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methoxymethyl chloride in the presence of a base to form 1-(methoxymethyl)cyclohexanol. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors and advanced catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Methoxymethyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and influence cellular signaling pathways. These interactions result in various biological effects, such as anti-inflammatory and analgesic actions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

1-(methoxymethyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-7-9(8(10)11)5-3-2-4-6-9/h2-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRBFBRCLMFLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301259970
Record name 1-(Methoxymethyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72335-53-6
Record name 1-(Methoxymethyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72335-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methoxymethyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(methoxymethyl)cyclohexane-1-carboxylic acid
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Synthesis routes and methods

Procedure details

11.8 g (0.093 mole) of cyclohexylcarboxylic acid were added to a solution of lithium diisopropylamide prepared using 125 cm3 of a 1.50 M solution of butyllithium in hexane, 18.9 g of diisopropylamine and 200 cm3 of THF as the starting materials. After the mixture had been heated at 60° C. for 2 hours, 8 g of methoxymethyl chloride were added, at a temperature of -30° C. After the customary treatment, methoxymethylcyclohexylcarboxylic acid was distilled; this was in the form of a colourless liquid which crystallised on cooling.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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